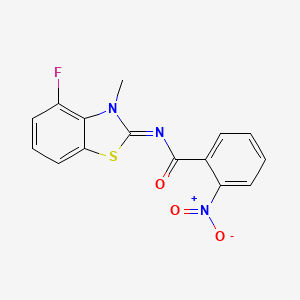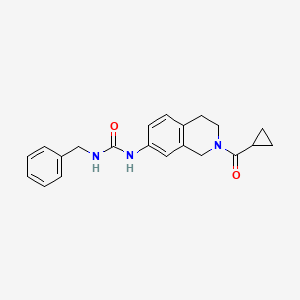![molecular formula C14H16BrN5O B2602790 3-{[1-(5-Bromopyrimidin-2-yl)piperidin-4-yl]methyl}-3,4-dihydropyrimidin-4-one CAS No. 2195810-26-3](/img/structure/B2602790.png)
3-{[1-(5-Bromopyrimidin-2-yl)piperidin-4-yl]methyl}-3,4-dihydropyrimidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a pyrimidine derivative, which is a class of organic compounds with a two nitrogen atom-containing ring structure. Pyrimidines are important in many biological processes, forming the basis for the nucleic acids DNA and RNA .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrimidine ring, a piperidine ring, and a bromine atom. The exact structure would depend on the positions of these groups in the molecule .Chemical Reactions Analysis
As a bromopyrimidine derivative, this compound could potentially undergo various chemical reactions. For example, the bromine atom could be substituted with other groups in a nucleophilic substitution reaction .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of a bromine atom could make it relatively heavy and possibly reactive .Applications De Recherche Scientifique
Synthesis and Chemical Properties
Synthesis and Piperidinolysis of Pyrimidines : Research by Brown and Waring (1974) outlines the synthesis of 2- and 4-bromomethyl-, dibromomethyl- pyrimidines, and their piperidinolysis and hydrolysis, offering insights into the chemical reactivity and potential applications of bromopyrimidinyl derivatives in synthetic organic chemistry (Brown & Waring, 1974).
Microwave-Assisted Synthesis : A study on the microwave-assisted synthesis of novel pyrimidine derivatives by Chaudhary et al. (2012) demonstrates the efficiency and yield improvements of pyrimidine synthesis under microwave irradiation, highlighting the versatility of pyrimidine cores in medicinal chemistry (Chaudhary et al., 2012).
Antagonists for Osteoporosis Treatment : Research on potent αvβ3 antagonists by Coleman et al. (2004) identifies specific pyrimidinyl derivatives for the prevention and treatment of osteoporosis, showcasing the therapeutic potential of pyrimidine modifications (Coleman et al., 2004).
Tautomerism and Crystal Structures : An investigation into the tautomerism of pyrimidin-4-one derivatives by Gerhardt and Bolte (2016) provides valuable information on the structural aspects and hydrogen-bonding patterns of bromopyrimidinyl compounds, which are crucial for designing drug molecules and understanding their interactions (Gerhardt & Bolte, 2016).
Potential Applications
Anticancer and Anti-inflammatory Agents : A study on novel pyrazolopyrimidines derivatives by Rahmouni et al. (2016) explores their anticancer and anti-5-lipoxygenase activities, suggesting the potential of pyrimidine derivatives as therapeutic agents for cancer and inflammation (Rahmouni et al., 2016).
5-HT1A Partial Agonists : Dounay et al. (2009) discuss the synthesis and pharmacological evaluation of aminopyrimidine series as 5-HT1A partial agonists, indicating the role of pyrimidine derivatives in developing treatments for psychiatric disorders (Dounay et al., 2009).
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
3-[[1-(5-bromopyrimidin-2-yl)piperidin-4-yl]methyl]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16BrN5O/c15-12-7-17-14(18-8-12)19-5-2-11(3-6-19)9-20-10-16-4-1-13(20)21/h1,4,7-8,10-11H,2-3,5-6,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVNJYHWREUYENH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN2C=NC=CC2=O)C3=NC=C(C=N3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16BrN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-(2-(Cyclohex-1-en-1-yl)ethyl)-3-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)urea](/img/structure/B2602708.png)
![1-(1-(1H-benzo[d]imidazole-5-carbonyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione](/img/structure/B2602710.png)
![(2S,3aS,6aS)-2-[(methylsulfanyl)methyl]-octahydrocyclopenta[b]pyrrole hydrochloride](/img/structure/B2602712.png)
![N-{[1-(3,4-difluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2-methoxybenzamide](/img/structure/B2602713.png)


![1-isopropyl-6-(2-methylphenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2602720.png)


![(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)(3-((6-methoxypyridazin-3-yl)oxy)pyrrolidin-1-yl)methanone](/img/structure/B2602724.png)
![N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}furan-2-carboxamide](/img/structure/B2602725.png)


![2-Methyl-6-nitro-2H-pyrido[3,2-B][1,4]oxazin-3(4H)-one](/img/structure/B2602730.png)
